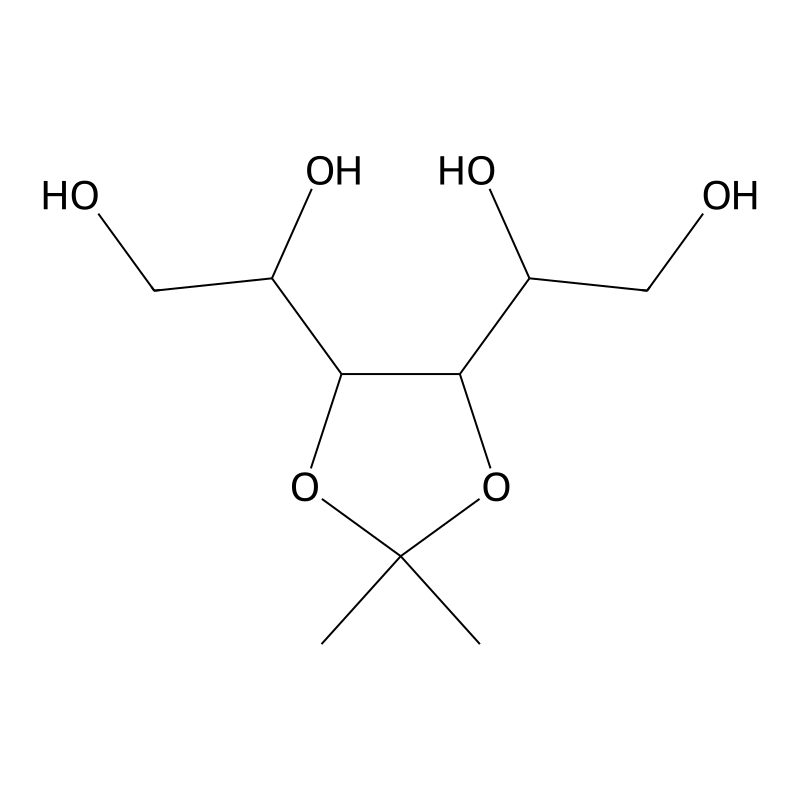

3,4-O-Isopropylidene-D-mannitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-O-Isopropylidene-D-mannitol (CAS 3969-84-4) is a highly specific, commercially available chiral building block derived from D-mannitol. Featuring a central C2-symmetric acetonide protecting group, it leaves the primary (C1, C6) and secondary (C2, C5) hydroxyl groups exposed for selective functionalization. This regiochemistry makes it a critical precursor for synthesizing complex carbohydrates, chiral crown ethers, functionalized polyurethanes, and bis-epoxide crosslinkers. Unlike fully unprotected sugar alcohols, this monoacetonide offers a rigidified C4 core that dictates specific downstream reactivity and physical properties, making it a reliable staple in asymmetric synthesis and advanced materials development [1].

Substituting 3,4-O-Isopropylidene-D-mannitol with unprotected D-mannitol or the more common 1,2:5,6-di-O-isopropylidene-D-mannitol leads to fundamentally different reaction trajectories . Unprotected D-mannitol lacks the necessary regiocontrol, resulting in complex mixtures during epoxidation or polymerization due to competing reactivity across all six hydroxyl groups [1]. Conversely, the 1,2:5,6-diacetonide protects the terminal positions, meaning oxidative cleavage yields three-carbon (C3) fragments rather than the four-carbon (C4) symmetric cores derived from the 3,4-acetonide [2]. Procurement must secure the exact 3,4-acetonide isomer to ensure the correct structural backbone for target chiral macrocycles and functional polymers.

Regioselective Periodate Cleavage for C2-Symmetric C4 Synthons

When subjected to oxidative cleavage with sodium periodate, 3,4-O-isopropylidene-D-mannitol cleaves at the unprotected C1-C2 and C5-C6 vicinal diols, yielding a C4 C2-symmetric dialdehyde (a tartaric acid/threitol derivative) [1]. In stark contrast, the isomeric comparator 1,2:5,6-di-O-isopropylidene-D-mannitol cleaves at the C3-C4 bond, yielding two equivalents of a C3 chiral aldehyde (2,3-O-isopropylidene-D-glyceraldehyde)[1]. This fundamental divergence in fragmentation dictates the structural class of the resulting chiral building blocks.

| Evidence Dimension | Periodate oxidation fragment outcome |

| Target Compound Data | Cleavage at C1-C2 and C5-C6 yields a C4 C2-symmetric dialdehyde |

| Comparator Or Baseline | 1,2:5,6-Di-O-isopropylidene-D-mannitol (cleaves at C3-C4 to yield two C3 aldehydes) |

| Quantified Difference | Diverges from C3 fragment generation to C4 symmetric core generation |

| Conditions | Sodium periodate cleavage in aqueous/organic solvent mixtures |

Procurement must select the 3,4-acetonide when a C4 symmetric core is required for downstream synthesis, as the more common 1,2:5,6-diacetonide fundamentally diverges to C3 fragments.

Direct Access to 1,2:5,6-Diepoxides via Mitsunobu or Base-Mediated Cyclization

The synthesis of 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol (a valuable diepoxide crosslinker) can be achieved directly from 3,4-O-isopropylidene-D-mannitol in 60–80% yields using one-pot Mitsunobu conditions or base-mediated cyclization of terminal leaving groups[1]. Attempting this epoxidation with an unprotected D-mannitol baseline results in complex polyepoxidation mixtures, requiring exhaustive multi-step sequences (tri-acetonide formation, selective partial hydrolysis, and subsequent epoxidation) to achieve the same regiocontrol [1].

| Evidence Dimension | Synthetic efficiency to 1,2:5,6-diepoxides |

| Target Compound Data | Direct conversion in 60–80% yields via one-pot Mitsunobu methodology |

| Comparator Or Baseline | Unprotected D-mannitol (requires multi-step protection/deprotection to prevent polyepoxidation) |

| Quantified Difference | Eliminates multi-step protection sequences while maintaining >60% target diepoxide yield |

| Conditions | Mitsunobu reaction (PPh3, DEAD) or selective terminal activation followed by base treatment |

Utilizing the pre-protected 3,4-acetonide eliminates costly and time-consuming multi-step protection sequences in the buyer's lab when synthesizing chiral bis-epoxide crosslinkers.

Enabling Semicrystalline Polyhydroxyurethanes (PHUs)

When utilized as a bis(ethylene carbonate) monomer for polyhydroxyurethane (PHU) synthesis, the 3,4-isopropylidene protected derivative reacts with diamines (e.g., 1,6-diaminohexane) to yield semicrystalline polymers with defined melting points (Tm = 160–190 °C) and glass transition temperatures (Tg) of 64–79 °C[1]. The comparator baseline, unprotected D-mannitol-1,2:5,6-dicarbonate, yields completely amorphous polymers with lower Tg values (50–70 °C) and no melting transition prior to decomposition at ~200 °C, due to excessive, uncontrolled hydrogen bonding [1].

| Evidence Dimension | Thermal transitions of resulting polyhydroxyurethanes (PHUs) |

| Target Compound Data | Semicrystalline with Tm = 160–190 °C and Tg = 64–79 °C |

| Comparator Or Baseline | Unprotected D-mannitol-1,2:5,6-dicarbonate (Amorphous, Tg = 50–70 °C, no Tm) |

| Quantified Difference | Introduces a defined melting transition (Tm up to 190 °C) and increases Tg by ~10–14 °C |

| Conditions | Polycondensation of bis(ethylene carbonate) monomers with diamines |

The 3,4-isopropylidene group restricts excessive hydrogen bonding during polymerization, enabling the production of processable, semicrystalline thermoplastic polyurethanes rather than amorphous networks.

Synthesis of Chiral Bis-Epoxide Crosslinkers

The pre-protected 3,4-acetonide core makes this compound a highly efficient precursor for synthesizing 1,2:5,6-diepoxides. These diepoxides are critical electrophilic intermediates used in the development of HIV-1 protease inhibitors and custom chiral ligands, where the C2-symmetry must be strictly maintained [1].

Production of Semicrystalline Polyhydroxyurethanes

In non-isocyanate polyurethane (NIPU) manufacturing, converting this compound into a bis(ethylene carbonate) monomer allows for the synthesis of processable, semicrystalline polyhydroxyurethanes. The acetonide group prevents excessive hydrogen bonding, enabling thermal processing that is impossible with amorphous polymers derived from unprotected mannitol [2].

Generation of C4 C2-Symmetric Dialdehydes

For workflows requiring four-carbon chiral building blocks, periodate cleavage of this compound selectively yields C2-symmetric dialdehydes (tartaric acid/threitol derivatives). This is a direct procurement alternative to using the 1,2:5,6-diacetonide, which is restricted to producing three-carbon glyceraldehyde derivatives [3].